molecular formula C14H11ClO3 B1586036 2-((4-Chlorobenzyl)oxy)benzoic acid CAS No. 52803-69-7

2-((4-Chlorobenzyl)oxy)benzoic acid

Cat. No. B1586036
CAS RN: 52803-69-7
M. Wt: 262.69 g/mol
InChI Key: UMIRGIHRCRAJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Chlorobenzyl)oxy)benzoic acid is a compound useful in organic synthesis . It forms complexes with europium and terbium, exhibiting photoluminescence properties .

Scientific Research Applications

  • Scientific Field: Polymer Chemistry

    • Application Summary : 2-(4-Chlorobenzyl)oxy)benzoic acid was used in the preparation of bisphthalazinone monomers, required for the synthesis of phthalazinone containing poly(arylene ether)s, poly(arylene thioether)s and poly(arylene sulfone)s .
  • Scientific Field: Organic Chemistry
    • Application Summary : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-((4-Chlorobenzyl)oxy)benzoic acid, are activated toward free radical attack . This property enhances the reactivity of benzylic halides in SN1, SN2, and E1 reactions .
    • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The enhanced reactivity due to the adjacent aromatic ring is a general benzylic activation, which is supported by the susceptibility of alkyl side-chains to oxidative degradation .
  • Scientific Field: Biochemistry

    • Application Summary : 2-((4-Chlorobenzyl)oxy)benzoic acid has been studied for its potential effects on white blood cell concentration, pulmonary edema, and hepatocyte injury .
    • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The reduction of cardiac white blood cell concentration, less pulmonary edema, and the reduction of hepatocyte injury have been observed in the 3-CH2Cl treated LPS-rat group .
  • Scientific Field: Industrial Chemistry

    • Application Summary : 2-((4-Chlorobenzyl)oxy)benzoic acid can be used in large scale industrial operations for catalyzed air-oxidations .
    • Methods of Application : The exact methods of application or experimental procedures were not detailed in the source .
    • Results or Outcomes : The results or outcomes of this application were not detailed in the source .

Safety And Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for skin irritation, serious eye damage, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRGIHRCRAJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368244
Record name 2-((4-Chlorobenzyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Chlorobenzyl)oxy)benzoic acid

CAS RN

52803-69-7
Record name 2-((4-Chlorobenzyl)oxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((4-Chlorobenzyl)oxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-((4-Chlorobenzyl)oxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-((4-Chlorobenzyl)oxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-((4-Chlorobenzyl)oxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-((4-Chlorobenzyl)oxy)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-((4-Chlorobenzyl)oxy)benzoic acid

Citations

For This Compound
1
Citations
D Gao, Q Xiao, M Zhang, Y Li - Bioorganic & Medicinal Chemistry, 2016 - Elsevier
STAT3 signaling pathway has been validated as a vital therapeutic target for cancer therapy. Based on the novel STAT3 inhibitor of a benzyloxyphenyl-methylaminophenol scaffold hit (1…
Number of citations: 14 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.